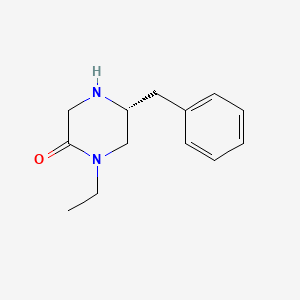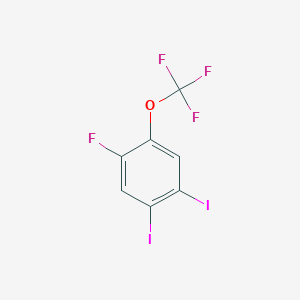
3-Fluoro-4-iodo-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iodo-2-methylbenzaldehyde: is an organic compound with the molecular formula C8H6FIO and a molecular weight of 264.04 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method involves the reaction of 4-methylbenzaldehyde with elemental fluorine in the presence of a suitable solvent such as acetonitrile . The iodination step can be achieved using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen substituents. Common reagents include such as and .
Oxidation Reactions: The aldehyde group can be oxidized to form corresponding using oxidizing agents like or .
Reduction Reactions: The aldehyde group can be reduced to an using reducing agents such as or .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in polar aprotic solvents.
Oxidation: in aqueous or alkaline medium.
Reduction: in methanol or ethanol.
Major Products:
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of .
Reduction: Formation of .
Scientific Research Applications
Chemistry:
3-Fluoro-4-iodo-2-methylbenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique substituents may impart specific biological activities, making it a candidate for antimicrobial and anticancer research .
Industry:
The compound is used in the production of specialty chemicals and materials . Its derivatives may find applications in dye and pigment industries due to their distinct chemical properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors , modulating their activity. The presence of fluorine and iodine can influence the compound’s lipophilicity and electronic properties , affecting its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Fluoro-4-methylbenzaldehyde
- 4-Fluoro-3-methylbenzaldehyde
- 2-Fluoro-5-formyltoluene
Comparison:
Compared to its analogs, 3-Fluoro-4-iodo-2-methylbenzaldehyde is unique due to the presence of both fluorine and iodine substituents. This combination can significantly alter its reactivity and biological activity . For instance, the iodine atom can participate in halogen bonding , enhancing the compound’s interaction with biological targets .
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
3-fluoro-4-iodo-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-4H,1H3 |
InChI Key |
WULKHDPUTAOJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)




